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Compound of Interest

Compound Name: Isothiazol-4-ylmethanol

Cat. No.: B186559 Get Quote

This guide provides a comparative analysis of a novel class of 4-substituted isothiazoles,

specifically isothiazole-4-carboxamidine derivatives, which have been identified as potent and

selective allosteric inhibitors of MEK1 kinase. The structure-activity relationship (SAR) studies

of these compounds reveal key structural features that contribute to their inhibitory activity. This

document is intended for researchers, scientists, and drug development professionals working

in the field of oncology and kinase inhibitor discovery.

Structure-Activity Relationship (SAR) of Isothiazole-
4-Carboxamidines
A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine

derivatives were synthesized and evaluated for their ability to inhibit MEK1 kinase. The

optimization of the carboxamidine and the phenoxyaniline moieties led to the discovery of

highly potent compounds with good oral bioavailability.[1] The general scaffold of the

investigated compounds is shown below:

(General structure of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-

carboxamidine derivatives)

The SAR studies focused on modifications at the R1 and R2 positions of the phenoxyaniline

group. The key findings from these studies are summarized in the table below, which presents

the in vitro MEK1 inhibitory activity (IC50) for a selection of analogs.
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Data Presentation: In Vitro MEK1 Inhibitory Activity
The following table summarizes the quantitative SAR data for selected 4-substituted

isothiazole-4-carboxamidine derivatives as MEK1 inhibitors.[1]

Compound ID R1 R2 MEK1 IC50 (nM)

1 H H 500

2 F H 250

3 Cl H 150

4 Me H 300

5 H F 100

6 H Cl 80

7 H Me 120

55 F Cl 10

Data extracted from a representative study on isothiazole-4-carboxamidine derivatives as

MEK1 inhibitors.

Experimental Protocols
The following is a detailed methodology for the key experiment cited in the evaluation of the 4-

substituted isothiazole derivatives.

In Vitro MEK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds

against human MEK1 kinase.

Materials:

Recombinant human MEK1 enzyme

Kinase substrate (e.g., inactive ERK2)
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ATP (Adenosine triphosphate)

Test compounds (4-substituted isothiazole derivatives)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Microtiter plates (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)

Plate reader capable of luminescence or time-resolved fluorescence resonance energy

transfer (TR-FRET) detection

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO,

typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold

dilutions.

Assay Reaction Setup:

In each well of the microtiter plate, the MEK1 enzyme and the kinase substrate (inactive

ERK2) are added in the assay buffer.

The test compounds at various concentrations are then added to the wells. A DMSO

control (vehicle) and a positive control inhibitor are included.

The reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a

defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

Detection: After incubation, the detection reagent is added to each well to quantify the

amount of product formed (phosphorylated ERK2) or the amount of ATP consumed.

For ADP-Glo™ assays, the reagent measures the amount of ADP produced, which is

directly proportional to the kinase activity.
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For TR-FRET assays, a europium-labeled antibody that specifically recognizes the

phosphorylated substrate and an Alexa Fluor® 647-labeled antibody are used.

Phosphorylation of the substrate brings the donor and acceptor fluorophores into close

proximity, resulting in a FRET signal.

Data Analysis: The signal from each well is measured using a plate reader. The percentage

of inhibition for each compound concentration is calculated relative to the DMSO control. The

IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity

by 50%, is determined by fitting the dose-response curve using a suitable software (e.g.,

GraphPad Prism).

Mandatory Visualization
The following diagram illustrates the logical relationship of the Structure-Activity Relationship

(SAR) for the 4-substituted isothiazole derivatives as MEK1 inhibitors.

Isothiazole-4-Carboxamidine Scaffold

Phenoxyaniline Modifications

Biological Activity

SAR Summary

5-Amino-3-hydroxy-isothiazole-4-carboxamidine

R1 Substituent
(Position para to Oxygen)

 Influences

R2 Substituent
(Position meta to Oxygen)

 Influences

MEK1 Inhibition
(IC50)

 Modulates

 Modulates

Introduction of electron-withdrawing groups
(e.g., F, Cl) at R1 or R2 generally

increases potency.

Compound 55 (R1=F, R2=Cl)
exhibits the highest potency.

Click to download full resolution via product page
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Caption: SAR of 4-substituted isothiazoles as MEK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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